molecular formula C17H17N5O5 B2772431 2-[6-(2-Methoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid CAS No. 899988-63-7

2-[6-(2-Methoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid

Cat. No.: B2772431
CAS No.: 899988-63-7
M. Wt: 371.353
InChI Key: OEKXVSYYICBBHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a purine-like ring, and an acetic acid group . It’s likely that this compound has unique properties due to its complex structure.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of multiple rings and functional groups .


Chemical Reactions Analysis

The types of chemical reactions this compound could undergo would depend on its functional groups. For example, the acetic acid group could participate in acid-base reactions, while the purine-like ring might undergo substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar acetic acid group and the nonpolar methoxyphenyl group .

Scientific Research Applications

Synthesis and Catalysis

A significant application of this compound lies in its role in catalysis and synthesis processes. Disulfonic acid imidazolium chloroaluminate has been applied as an acidic and heterogeneous catalyst for the synthesis of various heterocyclic compounds, demonstrating the potential for similar compounds, including 2-[6-(2-Methoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid, to act in catalytic roles for green, simple, and efficient syntheses (Moosavi-Zare et al., 2013).

Antimicrobial Activities

The synthesis and evaluation of compounds for antimicrobial activities highlight another crucial application. Synthesized 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, structurally similar to our compound of interest, have shown promising results against various Gram-positive and Gram-negative bacteria, suggesting a potential for this compound in antimicrobial research (Sharma, Sharma, & Rane, 2004).

Fluorescence Properties

A unique application of this compound is found in its fluorescence properties. Research on compounds with similar structural features has identified new fluorescent compounds with selective Co2+ quenching effects, indicating the potential for this compound in fluorescent chemical sensors and related applications (Rui-j, 2013).

Organocatalysis

Further applications include its use in organocatalysis, where similar compounds have been utilized as dual and biological organocatalysts for the preparation of various heterocyclic compounds, showcasing the versatility of this compound in facilitating chemical reactions (Zolfigol et al., 2013).

Properties

IUPAC Name

2-[6-(2-methoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O5/c1-19-14-13(15(25)22(17(19)26)9-12(23)24)21-8-7-20(16(21)18-14)10-5-3-4-6-11(10)27-2/h3-6H,7-9H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKXVSYYICBBHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC(=O)O)N3CCN(C3=N2)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.